molecular formula C13H13Cl2N3O3 B5739206 N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide

N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide

Cat. No. B5739206
M. Wt: 330.16 g/mol
InChI Key: YDXNYZQMOMQANF-UHFFFAOYSA-N
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Description

N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is also known by its chemical name, DCPIE, and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DCPIE is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
DCPIE has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of DCPIE is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound has also been found to have some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are a number of future directions for research on DCPIE, including:
1. Further investigation of its mechanism of action and the cellular pathways involved in its antitumor activity.
2. Development of new formulations of DCPIE that improve its solubility and bioavailability.
3. Evaluation of the compound's potential as a therapeutic agent in animal models of cancer.
4. Investigation of the compound's potential as an anti-inflammatory or antioxidant agent in the treatment of other diseases.
5. Development of new analogs of DCPIE that may have improved pharmacological properties.
In conclusion, N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide is a chemical compound with significant potential for use in the development of new cancer therapies. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the compound has already shown promising results in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of DCPIE involves the reaction of 3,4-dichlorobenzoyl chloride with 2-pyrrolidinone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N'-diisopropylethylamine and ethyl chloroformate to yield the final product.

Scientific Research Applications

DCPIE has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DCPIE has been found to inhibit the growth of cancer cells in vivo in animal models.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-oxopyrrolidin-1-yl)ethylidene]amino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3/c14-9-4-3-8(6-10(9)15)13(20)21-17-11(16)7-18-5-1-2-12(18)19/h3-4,6H,1-2,5,7H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXNYZQMOMQANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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